molecular formula C9H10Cl2FN3 B1439484 3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride CAS No. 1193387-11-9

3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride

Cat. No. B1439484
CAS RN: 1193387-11-9
M. Wt: 250.1 g/mol
InChI Key: ZIAWSOQSKVBJTB-UHFFFAOYSA-N
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Description

“3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride” is a biochemical compound used for proteomics research . Its molecular formula is C9H8FN3•2HCl and has a molecular weight of 250.1 .


Molecular Structure Analysis

The InChI code for “3-fluoro-4-(1H-pyrazol-1-yl)aniline” is 1S/C9H8FN3/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride” has a molecular weight of 250.1 . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial Activity

3-Fluoro-4-(1H-pyrazol-1-yl)aniline derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, compounds involving this structure have shown excellent to good antibacterial activity when tested, indicating their potential in antimicrobial applications (Mistry, Desai, & Desai, 2016). Similarly, certain pyrazolyl based anilines have demonstrated significant antibacterial and antifungal activity, suggesting their utility in addressing microbial infections (Banoji et al., 2022).

Fluorescence Quenching and Imaging Applications

The fluorescence quenching process of a pyrazoline derivative with aniline has been studied, suggesting potential applications in fluorescence probes and biological imaging. This research highlights the interaction between fluorophore and aniline, paving the way for its application in detecting specific compounds through fluorescence quenching (Bozkurt & Gul, 2019).

Electroluminescence and Photophysics

Research into N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline and its cyclometalated platinum(II) complexes has revealed their significant electroluminescence and photophysical properties. This suggests their potential application in organic light-emitting diodes (OLEDs) and other photophysical devices, with high quantum yields and a range of emission colors (Vezzu et al., 2010).

Inhibition in Corrosion Processes

Pyrazole derivatives, including those related to 3-fluoro-4-(1H-pyrazol-1-yl)aniline, have been studied for their inhibitory activity against corrosion in metals, demonstrating their potential use in corrosion prevention in various industrial applications (Chadli et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-fluoro-4-pyrazol-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.2ClH/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13;;/h1-6H,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAWSOQSKVBJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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